(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(15)9(13)14-8/h5-6,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJVZXBILGNBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 6-chloro-5-hydroxypyridine with pinacol boronate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted pyridine derivatives .
Scientific Research Applications
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s effects are mediated through its ability to modulate the activity of target enzymes and proteins .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine-Based Boronic Esters
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine (Cl) and hydroxyl (OH) groups in the target compound create an electron-deficient pyridine ring, favoring electrophilic substitution and stabilizing intermediates in cross-coupling reactions. In contrast, amino (NH₂) or piperidinyl substituents (e.g., 5-Amino-6-chloropyridine-3-boronic acid pinacol ester) increase electron density, enhancing reactivity in nucleophilic environments .
Reactivity in Cross-Coupling Reactions
Table 2: Reactivity in Suzuki-Miyaura Coupling
Key Observations:
- The target compound’s pyridine core and substituents enable moderate to high yields in couplings with aryl iodides, though reactivity is lower than styryl or ethynyl analogs due to steric and electronic factors .
- Chlorophenyl analogs (e.g., 3-Chloro-5-hydroxyphenylboronic acid pinacol ester) exhibit reduced reactivity compared to pyridine-based esters, highlighting the importance of nitrogen-mediated electronic effects .
Stability and Hydrolysis
Table 3: Stability and Hydrolysis Conditions
Key Observations:
- The target compound’s pinacol ester hydrolyzes efficiently under oxidative conditions (NaIO₄), preserving the boronic acid for downstream reactions .
- Free boronic acids (e.g., 3-Chloro-2-hydroxypyridine-5-boronic acid) are rarely used directly due to poor stability, underscoring the utility of pinacol protection .
Biological Activity
Overview
(6-Chloro-5-hydroxypyridin-2-YL)boronic acid pinacol ester is a boronic acid derivative with the molecular formula C11H15BClNO3. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its ability to interact with various biological targets.
The compound is synthesized through the reaction of 6-chloro-5-hydroxypyridine with pinacol boronate, typically in the presence of a base such as potassium carbonate and a palladium catalyst. This synthetic route highlights its versatility as a building block in organic synthesis and its stability due to the pinacol ester group, which enhances reactivity compared to other boronic acid derivatives .
The biological activity of this compound is primarily attributed to its boronic acid moiety. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it useful in designing enzyme inhibitors and bioactive molecules. The compound's interaction with specific molecular targets enables modulation of enzyme activity, which is crucial in various therapeutic contexts .
Biological Activities
Research indicates that boronic acids, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Boronic acids have been shown to possess anticancer properties, with compounds like bortezomib being FDA-approved for treating multiple myeloma. The ability of this compound to inhibit proteasome activity suggests similar potential .
- Antibacterial and Antiviral Properties : Studies have demonstrated that certain boronic acids can exhibit antibacterial and antiviral activities. The mechanism often involves interference with bacterial cell wall synthesis or viral replication processes .
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to selectively bind to active sites, blocking substrate access .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound in inhibiting cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in several cancer cell lines, demonstrating a dose-dependent response. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
In another study, the compound was tested against specific enzymes involved in metabolic disorders. The findings revealed that it effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a therapeutic agent for conditions like diabetes and obesity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| (6-Chloro-5-hydroxypyridin-2-YL)boronic acid | Boronic Acid | Anticancer, antibacterial | Pinacol ester enhances stability |
| (6-Chloro-5-hydroxypyridin-2-YL)boronic acid methyl ester | Boronic Acid | Moderate anticancer | Lacks pinacol group |
| (6-Chloro-5-hydroxypyridin-2-YL)boronic acid ethyl ester | Boronic Acid | Limited biological activity | Different ester group |
Q & A
Q. What are the established synthetic routes for (6-chloro-5-hydroxypyridin-2-yl)boronic acid pinacol ester?
The synthesis typically involves halogen exchange or catalytic protodeboronation. For example, cooling intermediates to 0°C and adjusting pH during workup (e.g., HCl addition) ensures stability of the boronic ester . Metal-halogen exchange using n-BuLi with subsequent trapping with boron reagents (e.g., B(Oi-Pr)₃) is a key step, followed by pinacol ester formation via Suzuki-Miyaura borylation . Purification often employs column chromatography with gradients like ethyl acetate/hexanes .
Q. How is the purity and structural integrity of this boronic ester characterized?
Analytical methods include:
- Reversed-phase HPLC with C18 columns and UV detection (λ = 290 nm) for monitoring degradation or side products .
- LCMS to confirm molecular weight (e.g., [M+H]+ peaks) and detect boronic acid intermediates .
- ¹H NMR for verifying substitution patterns, such as aromatic protons and pinacol methyl groups .
Q. What are its primary applications in organic synthesis?
This compound is a critical intermediate in Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation for drug candidates . Its hydroxyl and chloro substituents allow further functionalization (e.g., nucleophilic substitution or oxidation) .
Advanced Research Questions
Q. How does the chloro and hydroxyl substitution influence reactivity in cross-coupling reactions?
The chloro group acts as a directing group, enhancing regioselectivity in coupling reactions. The hydroxyl group can participate in hydrogen bonding, stabilizing transition states and improving catalytic turnover. However, competing protodeboronation may occur under acidic conditions, requiring pH control (pH ~6–7) . Comparative studies with bromo analogs suggest slower kinetics due to steric hindrance .
Q. What strategies mitigate protodeboronation during synthesis or storage?
- pH control : Neutral to slightly acidic conditions (pH 6–7) minimize undesired hydrolysis .
- Radical inhibitors : Additives like TEMPO suppress radical-mediated degradation pathways .
- Low-temperature storage : Storing at –20°C in anhydrous solvents (e.g., THF) prevents moisture-induced decomposition .
Q. How can chemoselectivity be achieved in reactions involving this boronic ester?
Q. What are the kinetic considerations for its reaction with oxidizing agents like H₂O₂?
UV-vis spectroscopy (λ = 405 nm) reveals rapid oxidation of the boronic ester to phenol derivatives. Pseudo-first-order kinetics (k = 0.02–0.05 min⁻¹ at pH 7.27) suggest nucleophilic attack by H₂O₂ at the boron center, with rate-limiting B–O bond cleavage .
Methodological Challenges and Solutions
Q. How are stereochemical outcomes controlled in allylboration reactions using this compound?
- Borinic ester intermediates : Treating the pinacol ester with n-BuLi and TFAA generates a borinic ester, enabling high E-selectivity (>90%) in allylations via a six-membered transition state .
- Solvent effects : Polar aprotic solvents (e.g., DCM) favor tighter transition states, enhancing enantioselectivity .
Q. What advanced purification techniques resolve co-eluting impurities?
- Ionic liquid-modified HPLC : Glucaminium-based ionic liquids improve resolution of boronic esters from acidic byproducts .
- Two-step acid-base extraction : Isolates the boronic ester from unreacted precursors using pH-dependent solubility .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
